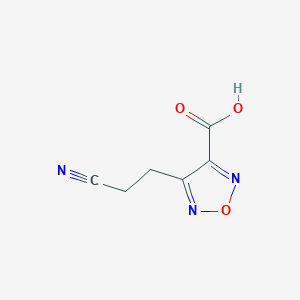
4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyanoethyl group and a carboxylic acid group attached to the oxadiazole ring
Preparation Methods
The synthesis of 4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of a suitable nitrile with a carboxylic acid derivative in the presence of a dehydrating agent. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. Specific details on the reaction conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The cyanoethyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and processes, particularly in the development of new biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyanoethyl and carboxylic acid groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.
Comparison with Similar Compounds
4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid can be compared with other similar compounds, such as:
4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
4-(2-cyanoethyl)-1,2,5-thiadiazole-3-carboxylic acid: Contains a sulfur atom in place of the oxygen atom in the oxadiazole ring.
4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylate: An ester derivative of the compound These compounds share some chemical properties but differ in their reactivity, stability, and potential applications
Properties
CAS No. |
352647-58-6 |
|---|---|
Molecular Formula |
C6H5N3O3 |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5N3O3/c7-3-1-2-4-5(6(10)11)9-12-8-4/h1-2H2,(H,10,11) |
InChI Key |
RSDDKDKZUSDUIY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1=NON=C1C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl) dimethylcarbamothioate](/img/structure/B13102679.png)


![3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B13102696.png)

![(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13102712.png)

![(3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13102725.png)


![5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13102739.png)
![9-Ethoxy-9H-pyrido[3,4-B]indole](/img/structure/B13102745.png)

